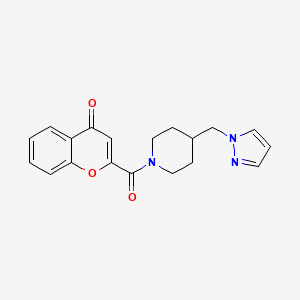

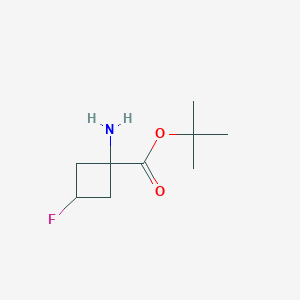

![molecular formula C14H13BrO2S B2378497 1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene CAS No. 26885-97-2](/img/structure/B2378497.png)

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

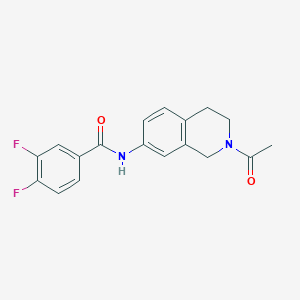

“1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene” is a chemical compound with the CAS Number: 5184-70-3. It has a molecular weight of 311.2 and its IUPAC name is 1-bromo-4-tosylbenzene . This compound is used as an intermediate in organic synthesis and pharmaceuticals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11BrO2S/c1-10-2-6-12 (7-3-10)17 (15,16)13-8-4-11 (14)5-9-13/h2-9H,1H3 . The InChI key is HFORIYQHAWLZJQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, a related compound, 4-Bromophenyl methyl sulfone (1-bromo-4- (methylsulfonyl)benzene), can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N- aryl sulfonamide .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 311.2 . It is recommended to be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Electronics

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene and similar aryl bromides are valuable as precursors for molecular wires in electronics. They are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating their significance in molecular electronic devices due to efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Structural Analysis and Characterization

This compound plays a role in structural chemistry, where its derivatives are analyzed for their molecular geometry and interactions. Studies involve X-ray diffraction, thermal analysis, and spectroscopy, providing insights into the compound's stability and interactions, such as hydrogen bonding and halogen bonding (Choi et al., 2009).

Catalysis and Synthetic Chemistry

Compounds like this compound are utilized in catalysis, facilitating reactions such as the cyclocondensation-Knoevenagel–Michael reaction. These compounds are preferred due to their efficiency, use of non-toxic materials, high yields, and clean workup, marking their importance in synthetic chemistry (Khazaei et al., 2014).

Coordination Chemistry and Nickel Complexes

In coordination chemistry, this compound and its derivatives are engaged in forming complexes with metals like nickel. These complexes are characterized through various techniques like IR spectroscopy, elemental analysis, and single X-ray diffraction studies, indicating their potential in various applications, including catalysis and material science (Bermejo et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide .

Mode of Action

1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene interacts with its target, benzene sulfonamide, through a coupling reaction facilitated by copper (I) iodide. This reaction results in the formation of the corresponding N-aryl sulfonamide .

Result of Action

The compound’s action results in the formation of N-aryl sulfonamide , but the

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIBZBQBIIUBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)

![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)